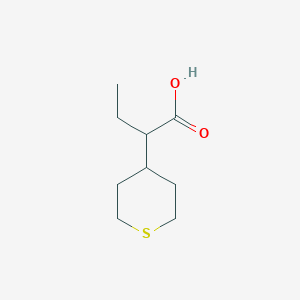

2-(Thian-4-yl)butanoic acid

CAS No.:

Cat. No.: VC17674002

Molecular Formula: C9H16O2S

Molecular Weight: 188.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16O2S |

|---|---|

| Molecular Weight | 188.29 g/mol |

| IUPAC Name | 2-(thian-4-yl)butanoic acid |

| Standard InChI | InChI=1S/C9H16O2S/c1-2-8(9(10)11)7-3-5-12-6-4-7/h7-8H,2-6H2,1H3,(H,10,11) |

| Standard InChI Key | VMSFREQCFNMBKB-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1CCSCC1)C(=O)O |

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-(thian-4-yl)butanoic acid is inferred as CHOS, with a molecular weight of 186.27 g/mol. The thiopyran ring (thian-4-yl group) introduces sulfur into the structure, influencing its electronic and steric properties. The compound’s IUPAC name is 2-(tetrahydro-2H-thiopyran-4-yl)butanoic acid, reflecting the saturated six-membered sulfur heterocycle attached to the second carbon of the butanoic acid chain.

Key Structural Attributes:

-

Thiopyran Ring: A fully saturated sulfur-containing ring with chair conformations, contributing to stereochemical complexity.

-

Carboxylic Acid Group: Enhances solubility in polar solvents and enables salt formation or esterification.

-

Chirality: The thian-4-yl group and branching at the second carbon may introduce stereocenters, necessitating enantioselective synthesis .

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 186.27 g/mol |

| CAS Registry | Not formally assigned |

| SMILES | OC(=O)CC(C1CCSCC1)C |

Synthesis and Reaction Pathways

While no direct synthesis protocol for 2-(thian-4-yl)butanoic acid is documented, analogous compounds suggest viable routes:

Alkylation of Thiopyran Derivatives

A method described in EP0824532A1 involves alkylating tetrahydrothiopyran-4-ol with α-bromobutyric acid derivatives under controlled conditions . Key steps include:

-

Activation: Tosylation of the thiopyran hydroxyl group to form a leaving group.

-

Nucleophilic Substitution: Reaction with a butanoic acid precursor (e.g., ethyl 2-bromobutyrate) in formamide at 41–60°C for 2–4 hours.

-

Hydrolysis: Acidic cleavage of the ester group to yield the carboxylic acid .

Critical Parameters:

-

Temperature Control: Elevated temperatures (41–45°C) accelerate substitution while minimizing elimination side reactions .

-

Solvent System: Formamide or ethereal solvent mixtures stabilize intermediates and enhance reaction rates .

Enantioselective Synthesis

Chiral resolution techniques, such as enzymatic hydrolysis or asymmetric catalysis, may isolate enantiomers. For example, Boc-protected amino-thiopyran analogs (e.g., CAS 486460-00-8) employ tert-butoxycarbonyl (Boc) groups to preserve stereochemistry during synthesis .

Physicochemical Properties

Data extrapolated from structurally related compounds (e.g., 4-(thiophen-2-yl)butanoic acid, CAS 4653-11-6) suggest the following properties :

Table 2: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | ~134°C (1.5 mmHg)* |

| Density | 1.18–1.29 g/cm³ |

| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |

| pKa | ~4.3 (carboxylic acid group) |

*Derived from analogs with similar molecular weights .

Research Challenges and Future Directions

-

Stereochemical Control: Developing cost-effective enantioselective syntheses remains a hurdle .

-

Stability Studies: Thiopyran rings may oxidize under ambient conditions, necessitating stability assessments.

-

Biological Screening: Prioritize in vitro assays to evaluate pharmacokinetic and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume